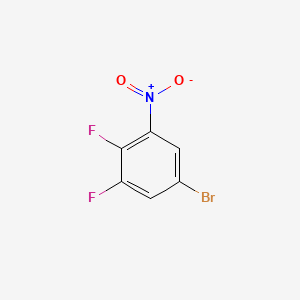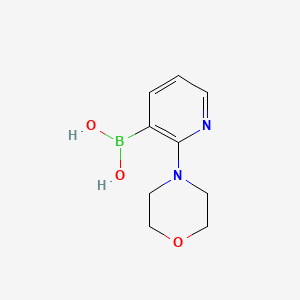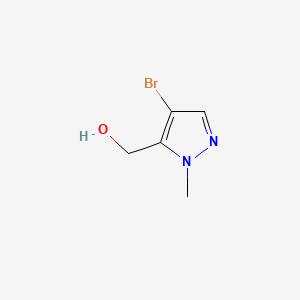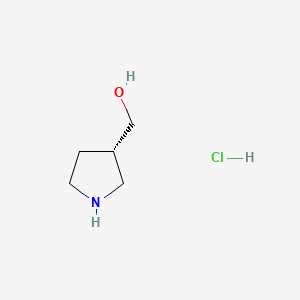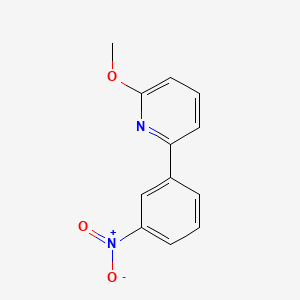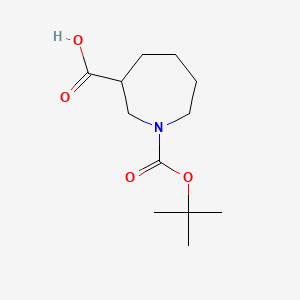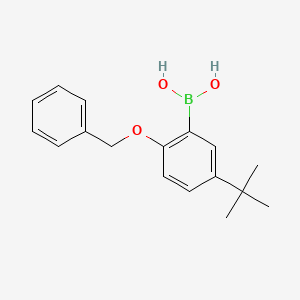
(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is a chemical compound with the CAS Number: 1220625-04-6 . It has a molecular weight of 284.16 and its IUPAC name is 2-(benzyloxy)-5-tert-butylphenylboronic acid . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of this compound is C17H21BO3 . The InChI code is 1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 .Chemical Reactions Analysis
Boron reagents like this compound are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
The boiling point of this compound is approximately 460.5±55.0 C at 760 mmHg . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
A novel protocol for synthesizing tert-butyl esters from boronic acids, including derivatives similar to (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid, through Pd-catalyzed tert-butoxycarbonylation, has shown significant yields up to 94%. This method accommodates a broad range of substrates, offering a versatile approach to ester synthesis in organic chemistry (Li et al., 2014).
Structural Characterization
Research on boronic acid derivatives has extended to the structural characterization of complex boronates. X-ray analysis of new monomeric boronates derived from amino acids and phenylboronic acid revealed configurations significant for understanding boron chemistry and its application in developing new materials and molecules (Beltrán et al., 2002).
Optical Modulation and Bioimaging
Phenyl boronic acids have been used to modify the optical properties of carbon nanotubes, demonstrating their potential in saccharide recognition and bioimaging applications. This highlights the role of boronic acid derivatives in developing advanced materials for sensing and imaging technologies (Mu et al., 2012).
Antioxidant and Biological Activities
A novel boronic ester compound derived from phenyl boronic acid and quercetin exhibited significant antioxidant, antibacterial, and anticancer activities. This study underscores the therapeutic potential of boronic acid derivatives in the pharmaceutical and cosmetic industries (Temel et al., 2022).
Synthesis of Heteroaryl-Substituted Compounds
The Suzuki-Miyaura coupling reaction facilitated the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, showcasing the utility of boronic acids in constructing complex molecules for medicinal chemistry applications (Bölcskei et al., 2022).
Drug Delivery Systems
A polymeric carrier designed for boronic acid-containing drugs, such as bortezomib, demonstrated enhanced pharmacokinetics and on-target release capabilities. This application indicates the potential of boronic acid derivatives in improving the delivery and efficacy of therapeutic agents (Kim et al., 2020).
Safety and Hazards
Direcciones Futuras
(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid can be used as a biological material or organic compound for life science related research . Its use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions suggests potential applications in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(5-tert-butyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTVCRYAQQIJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735303 |
Source


|
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220625-04-6 |
Source


|
| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

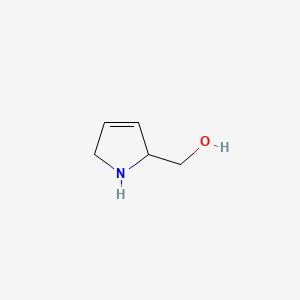
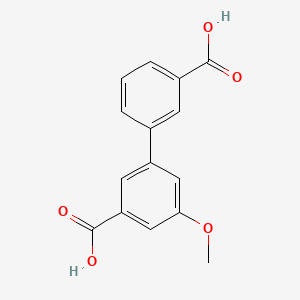
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

